What is H-Dap(boc)-ome hcl
What is H-Dap(boc)-ome hcl
The Architecture of H-Dap(Boc)-OMe·HCl: A Technical Guide to Orthogonal Peptide Engineering
Executive Summary
In the rapidly evolving landscape of peptidomimetics, targeted protein degraders (PROTACs), and bioconjugation, the demand for versatile, multi-functional building blocks is paramount. H-Dap(Boc)-OMe·HCl (Methyl (2S)-2-amino-3-(tert-butoxycarbonylamino)propanoate hydrochloride) is a highly specialized, non-proteinogenic amino acid derivative based on 2,3-diaminopropionic acid (Dap)[1][2].
Unlike standard amino acids, H-Dap(Boc)-OMe·HCl provides a tri-orthogonal scaffold . It features three distinct reactive sites—each protected or activated under entirely different chemical conditions—allowing researchers to execute highly complex, regioselective synthetic workflows without cross-reactivity[3]. This whitepaper dissects the mechanistic utility of H-Dap(Boc)-OMe·HCl, providing drug development professionals with field-proven methodologies for its integration into advanced molecular architectures.
Structural Anatomy & Mechanistic Causality
The true power of H-Dap(Boc)-OMe·HCl lies in the deliberate chemical logic of its functional groups. As a Senior Application Scientist, understanding the causality behind this specific protection strategy is critical for designing successful syntheses[3][4].
-
The
-Amine (Free, Hydrochloride Salt):-
State: Unprotected but protonated.
-
Causality: Leaving the
-amine free allows it to act as an immediate nucleophile for peptide chain elongation. However, free amines on amino acid esters are notoriously unstable; they can undergo auto-condensation or oxidation. Supplying the molecule as a hydrochloride (HCl) salt protonates the amine, rendering it chemically inert during storage[1]. Upon the addition of a sterically hindered base (like DIPEA) during the reaction, the free amine is liberated in situ.
-
-
The
-Amine (Boc-Protected):-
State: Protected by a tert-butyloxycarbonyl (Boc) group.
-
Causality: The Boc group is completely stable to the basic conditions used in standard peptide coupling and ester saponification. It acts as a shield, preventing the
-amine from forming branched side-products. It can only be removed via strong acid (e.g., TFA), allowing for late-stage functionalization (such as attaching a fluorophore or a drug payload)[3][5].
-
-
The C-Terminus (Methyl Ester):
-
State: Protected as an -OMe ester.
-
Causality: The methyl ester prevents the carboxyl group from participating in undesired self-polymerization during
-amine coupling. It is stable to the acidic conditions that remove the Boc group, but can be selectively hydrolyzed (saponified) using mild aqueous base (LiOH) to expose the free acid for subsequent coupling[4].
-
Physicochemical Profile
To ensure reproducibility in stoichiometric calculations, the quantitative data for H-Dap(Boc)-OMe·HCl is summarized below[1][6][7]:
| Property | Value |
| Chemical Name | Methyl (2S)-2-amino-3-(tert-butoxycarbonylamino)propanoate hydrochloride |
| CAS Number | 114559-25-0 |
| Molecular Formula | C₉H₁₈N₂O₄ · HCl |
| Molecular Weight | 254.71 g/mol |
| Appearance | White crystalline powder |
| Storage Conditions | 2-8°C, desiccated (moisture sensitive) |
Strategic Applications in Drug Development
-
Nucleopeptides (PNA Analogs): By deprotecting the
-amine, researchers can conjugate nucleobases directly to the Dap side chain, creating cationic nucleopeptides capable of binding RNA or DNA for antisense therapeutic applications[4][8]. -
Branched Peptides & Dendrimers: The dual-amine structure allows for the synthesis of multi-valent peptide dendrimers, which are highly effective in increasing the local concentration of binding motifs for receptor targeting.
-
Stapled Peptides: The
-amine can be cross-linked to another amino acid side chain (e.g., via an amide or triazole linkage) to lock a peptide into a bioactive -helical conformation, drastically improving proteolytic stability and cellular permeability[3].
Tri-Orthogonal Logic & Workflow Visualization
The following diagram illustrates the orthogonal logic that makes H-Dap(Boc)-OMe·HCl an exceptional building block. Each functional group responds exclusively to a specific chemical trigger.
Caption: Tri-orthogonal deprotection logic of H-Dap(Boc)-OMe·HCl highlighting selective reactivity.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a specific analytical checkpoint to confirm causality and reaction completion.
Protocol A: -Amine Acylation (Chain Elongation)
This protocol describes the coupling of H-Dap(Boc)-OMe·HCl to a generic N-protected amino acid (Fmoc-AA-OH).
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of Fmoc-AA-OH and 1.0 eq of in anhydrous DMF (0.1 M concentration).
-
Causality: HATU generates a highly reactive HOAt ester. This prevents epimerization at the
-carbon of the incoming amino acid, which is a common risk with slower coupling reagents.
-
-
Neutralization & Coupling: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to the mixture, followed immediately by 1.1 eq of H-Dap(Boc)-OMe·HCl.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt of the Dap derivative, liberating the free
-amine without competing for the activated ester.
-
-
Agitation: Stir at room temperature for 2 hours under an inert N₂ atmosphere.
-
Self-Validation (Kaiser Test): Spot a fraction of the reaction mixture on a TLC plate and apply Ninhydrin stain.
-
Validation Check: The unreacted H-Dap(Boc)-OMe·HCl will show a deep purple spot (Ruhemann's purple) due to the free primary amine. A successful, complete coupling will result in a colorless/yellow spot, proving the
-amine has been fully consumed.
-
Protocol B: Selective C-Terminal Saponification
Once the
Step-by-Step Methodology:
-
Solvent System: Dissolve the coupled Dap-intermediate in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Hydrolysis: Add 1.5 eq of Lithium Hydroxide (LiOH·H₂O) and stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Causality: LiOH is specifically chosen over NaOH or KOH because the lithium cation coordinates with the carbonyl oxygen, providing a milder, more controlled hydrolysis that prevents base-catalyzed racemization of the chiral center[4].
-
-
Quenching: Acidify the mixture to pH 3 using 1M HCl to protonate the newly formed carboxylate, then extract with Ethyl Acetate.
-
Self-Validation (LC-MS): Analyze the organic layer via LC-MS.
-
Validation Check: The mass spectrum must show a precise shift of -14 Da (loss of the CH₃ group and addition of H). The Boc group (+100 Da) must remain fully intact, proving orthogonal stability.
-
Bioconjugation Workflow Diagram
Caption: Sequential workflow for incorporating H-Dap(Boc)-OMe·HCl into a bioconjugate.
References
-
CymitQuimica. H-Dap(Boc)-OMe . HCl Product Specification (CAS 114559-25-0). Retrieved from
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. Retrieved from
-
Roviello, G. N., et al. (2012). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Amino Acids, 43(6), 2537-2543. Retrieved from
-
P3 BioSystems. H-Dap(Boc)-OMe HCI Technical Data. Retrieved from
Sources
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- 2. H-Dap(Boc)-OMe HCI, 114559-25-0, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 3. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 4. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
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